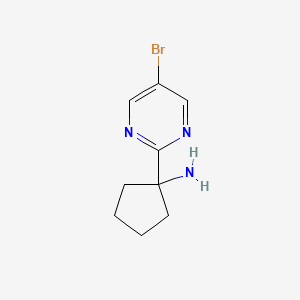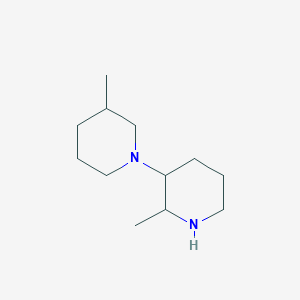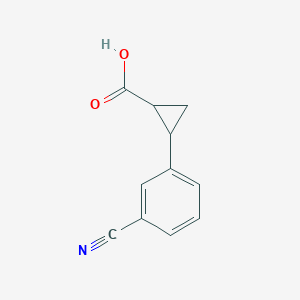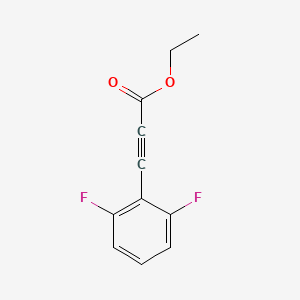![molecular formula C11H12N2O3 B13175971 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione CAS No. 13500-25-9](/img/structure/B13175971.png)
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol It is known for its unique structure, which includes a hydroxyphenyl group and an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 4-hydroxybenzyl alcohol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction mixture is then purified through crystallization or other purification techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione
- 5-Methylimidazolidine-2,4-dione
- 4-Hydroxyphenylimidazolidine-2,4-dione
Uniqueness
5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione is unique due to the presence of both a hydroxyphenyl group and a methyl group on the imidazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
13500-25-9 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-[(4-hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(15)12-10(16)13-11)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H2,12,13,15,16) |
InChI-Schlüssel |
XZCXEWTXDGNIOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)



![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)

![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
